molecular formula C10H18N4O3 B602020 N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide CAS No. 889062-06-0

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B602020
CAS No.: 889062-06-0
M. Wt: 242.28
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Description

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a complex organic compound that features a triazole ring, a tert-butyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the tert-butyl group and the hydroxypropan-2-yl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Scientific Research Applications

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-3-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
  • N-(tert-Butyl)-3-(2-hydroxypropyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Uniqueness

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWLJHDVGCZVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674037
Record name Isopropyl-2-hydroxy desamino amicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889062-06-0
Record name Isopropyl-2-hydroxy desamino amicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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